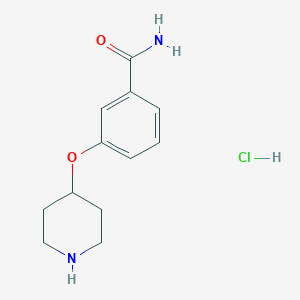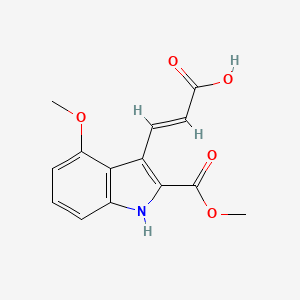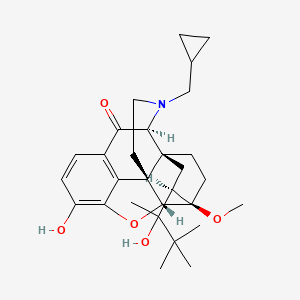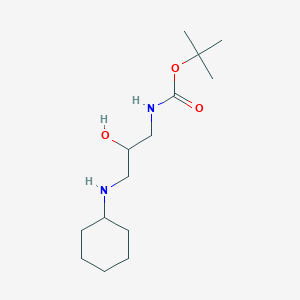
3,5-Dibromopicolinamide
Descripción general
Descripción
3,5-Dibromopicolinamide (DBPA) is a chemical compound that has been extensively researched for its potential application in the field of drug discovery. It is a derivative of picolinamide, which is a class of organic compounds that have been found to exhibit a wide range of biological activities. DBPA has been shown to possess significant anti-cancer properties, making it a promising candidate for the development of novel anti-cancer drugs.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
3,5-Dibromopicolinamide serves as a precursor in the synthesis of various chemical compounds with potential pharmacological activities. For instance, derivatives of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, which were synthesized using dibromo substituted 2-amino-γ-picoline, demonstrated moderate to good antituberculosis activity against Mycobacterium tuberculosis (Jadhav et al., 2016). This suggests that 3,5-dibromopicolinamide derivatives could be explored further for their antimycobacterial properties.
Antiproliferative Activity
Thienylpicolinamidine derivatives prepared from picolinonitriles treated with lithium trimethylsilylamide, followed by a de-protection step, showed in vitro antiproliferative activity against various cancer cell lines. These compounds, particularly the 4-methoxyphenyl derivative, exhibited potent growth inhibitory effects at low micromolar to sub-micromolar levels, suggesting a potential role in cancer therapy (Ismail et al., 2020).
Catalysis and Organic Synthesis
1,3-Dibromo-5,5-dimethylhydantoin (DBH) combined with kaolin has been utilized as an efficient reagent system for the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes under solvent-free conditions, demonstrating the utility of dibromo compounds in facilitating organic synthesis processes (Shirini et al., 2012).
Receptor Targeting and Imaging
A novel positron emission tomography (PET) radiotracer, N-[2-(diethylamino)ethyl]-(18)F-5-fluoropicolinamide, has been introduced for targeting transplanted cells in the brain, potentially aiding in the monitoring of cellular therapy for Parkinson's disease. This highlights the role of picolinamide derivatives in developing imaging agents for biomedical applications (Kiessling, 2014).
Propiedades
IUPAC Name |
3,5-dibromopyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBBGQQDRRAVHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858657 | |
| Record name | 3,5-Dibromopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromopicolinamide | |
CAS RN |
861018-86-2 | |
| Record name | 3,5-Dibromopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Decanamide,N-[(1R,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-,rel-](/img/structure/B1512335.png)


![(4-Ethylnaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B1512340.png)
![4-Methyl-N-[(2S)-1,1,1-trideuterio-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B1512341.png)

![(2R)-2-[(Tert-butoxy)carbonylamino]-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B1512347.png)




![Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1512373.png)

